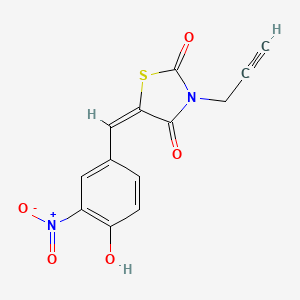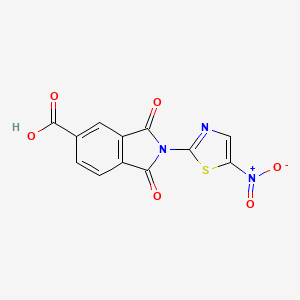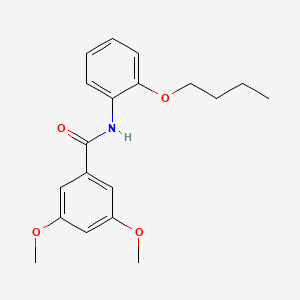
N-(2-butoxyphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-3,5-dimethoxybenzamide, commonly known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of benzamides and is known for its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of BDMC involves the inhibition of specific proteins involved in cell survival and proliferation. BDMC has been shown to inhibit the activity of AKT and mTOR, two proteins that play a crucial role in cancer cell survival and proliferation. By inhibiting these proteins, BDMC induces apoptosis in cancer cells, leading to their death. Additionally, BDMC has been found to inhibit the activity of NF-κB, a protein that plays a key role in the inflammatory response. By inhibiting NF-κB, BDMC reduces inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. In vitro studies have shown that BDMC inhibits the growth of cancer cells by inducing apoptosis. Additionally, BDMC has been found to reduce the expression of specific proteins involved in cell survival and proliferation. In vivo studies have shown that BDMC inhibits tumor growth and reduces inflammation in animal models. BDMC has also been found to have minimal toxicity, making it a potential candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BDMC is its anti-cancer and anti-inflammatory properties. BDMC has been shown to be effective against various types of cancer and inflammatory diseases. Additionally, BDMC has minimal toxicity, making it a potential candidate for clinical trials. However, one of the limitations of BDMC is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BDMC is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions related to BDMC. One potential direction is to optimize the synthesis method to achieve a higher yield of BDMC with improved purity. Another direction is to investigate the mechanism of action of BDMC in more detail to optimize its therapeutic potential. Additionally, clinical trials are needed to evaluate the safety and efficacy of BDMC in humans. Finally, further studies are needed to investigate the potential of BDMC in combination with other anti-cancer and anti-inflammatory agents to enhance its therapeutic potential.
Conclusion:
In conclusion, BDMC is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC exhibits anti-cancer and anti-inflammatory properties and has been extensively studied for its potential therapeutic applications. The mechanism of action of BDMC involves the inhibition of specific proteins involved in cell survival and proliferation. BDMC has several advantages, including its minimal toxicity and potential for clinical trials. However, further studies are needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of BDMC involves the reaction of 3,5-dimethoxybenzoic acid with 2-butoxyaniline in the presence of a condensing agent. The resulting product is then purified using column chromatography to obtain pure BDMC. This method has been optimized to achieve a high yield of BDMC with minimal impurities.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential therapeutic applications. Several studies have shown that BDMC exhibits anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer. BDMC has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of specific proteins involved in cell survival and proliferation. Additionally, BDMC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-10-24-18-9-7-6-8-17(18)20-19(21)14-11-15(22-2)13-16(12-14)23-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJELKFFKSHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]pyridinium perchlorate](/img/structure/B5031109.png)
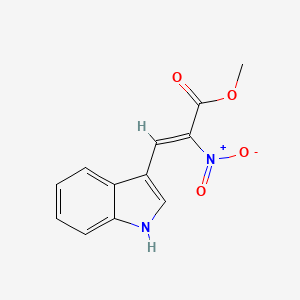
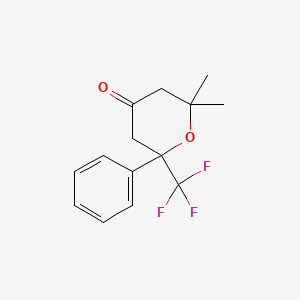
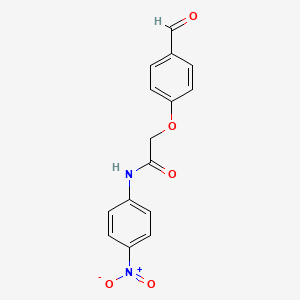
![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)
![3-methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5031169.png)
![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)
